4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile
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Overview
Description
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with a difluorophenyl group and a pent-4-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile typically involves multiple steps, starting with the preparation of the difluorophenyl precursor. The key steps include:
Preparation of 2,6-difluoro-4-(pent-4-en-1-yl)benzene: This can be achieved through a Friedel-Crafts alkylation reaction where 2,6-difluorobenzene is reacted with pent-4-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the ethynyl group: The next step involves the introduction of the ethynyl group through a Sonogashira coupling reaction. This reaction typically uses palladium catalysts and copper co-catalysts to couple the difluorophenyl precursor with an ethynylating agent.
Final coupling with benzonitrile: The final step involves coupling the ethynylated difluorophenyl compound with benzonitrile under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile and difluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with cellular membranes: Altering membrane properties and affecting cell signaling pathways.
Inducing oxidative stress: Leading to cell death in cancer cells or other pathological conditions.
Comparison with Similar Compounds
Similar Compounds
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile: Similar structure but with a different position of the double bond in the pentenyl group.
2,4-Difluorophenyl isocyanate: Shares the difluorophenyl group but has different functional groups and reactivity.
Uniqueness
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile is unique due to its specific substitution pattern and the presence of both ethynyl and benzonitrile groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
797047-83-7 |
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Molecular Formula |
C20H15F2N |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-[2-(2,6-difluoro-4-pent-4-enylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C20H15F2N/c1-2-3-4-5-17-12-19(21)18(20(22)13-17)11-10-15-6-8-16(14-23)9-7-15/h2,6-9,12-13H,1,3-5H2 |
InChI Key |
XAEQQOQIRDRNFD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F |
Origin of Product |
United States |
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